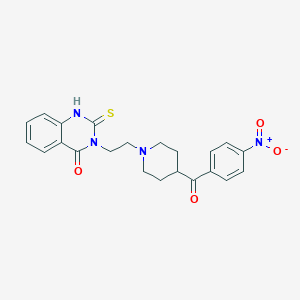

Nitro-altanserin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJOXLNCYXBXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557505 | |

| Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139418-53-4 | |

| Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Nitro-altanserin: A Keystone for 5-HT2A Receptor Interrogation in Neuroscience

This guide provides an in-depth exploration of Nitro-altanserin, a critical molecule in neuroscience research. While not an active pharmacological agent in itself, its role as the direct precursor to the potent and selective 5-HT2A receptor antagonist, [¹⁸F]altanserin, makes it an indispensable tool for researchers, scientists, and drug development professionals. This document will elucidate the pharmacology of altanserin, its application in cutting-edge research, and provide detailed methodologies for its use in unraveling the complexities of the serotonergic system.

Foundational Significance: From Precursor to Powerful Probe

This compound's primary importance lies in its efficient conversion to the radiolabeled compound [¹⁸F]altanserin through a nucleophilic aromatic substitution reaction.[1][2] This process, where the nitro group is replaced with the positron-emitting isotope fluorine-18, creates a high-affinity radioligand essential for Positron Emission Tomography (PET) imaging.[3] PET studies using [¹⁸F]altanserin allow for the non-invasive visualization, mapping, and quantification of 5-HT2A receptors in the living brain, providing invaluable insights into their role in both normal physiology and a wide array of pathological conditions.[4][5]

Molecular Pharmacology of Altanserin: High Affinity and Selectivity

Altanserin is a quinazolinone derivative that functions as a potent and selective antagonist at the 5-HT2A receptor.[6] Its high binding affinity and selectivity are paramount to its utility as a research tool, particularly for PET imaging where minimizing off-target binding is crucial for a clear signal.

Binding Profile

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium. Altanserin exhibits a very high affinity for the 5-HT2A receptor, with Ki values reported in the sub-nanomolar range. This high affinity ensures that it can effectively compete with the endogenous ligand, serotonin, and allows for its use at low concentrations, which is ideal for minimizing non-specific binding and potential off-target effects.

| Receptor Subtype | Altanserin Ki (nM) | Reference |

| 5-HT2A | 0.13 - 0.3 | [7][8] |

| 5-HT2C | 6.0 | [8] |

| α₁-adrenergic | 4.55 | |

| D₂ dopamine | 62 |

This table summarizes the high-affinity and selective binding of altanserin for the 5-HT2A receptor compared to other related receptors.

Mechanism of Action: Antagonism of the 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/G11 signaling pathway.[9][10] Upon activation by serotonin, the receptor initiates a cascade of intracellular events. Altanserin, as a competitive antagonist, binds to the same site as serotonin but does not activate the receptor, thereby blocking these downstream signals.[6]

The canonical signaling pathway initiated by 5-HT2A receptor activation is as follows:

-

Gq/11 Activation: Agonist binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[11][12]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9][12]

-

Downstream Effects: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[6][11]

These signaling events ultimately lead to the modulation of neuronal excitability, gene expression, and synaptic plasticity. By blocking this pathway, altanserin allows researchers to investigate the physiological and behavioral consequences of diminished 5-HT2A receptor activity.

Application in Neuroscience Research: Unveiling the Role of 5-HT2A Receptors

The primary application of this compound is in facilitating PET imaging studies with [¹⁸F]altanserin. These studies have been instrumental in understanding the distribution and density of 5-HT2A receptors in the brain and their involvement in a range of neuropsychiatric and neurodegenerative disorders.

Positron Emission Tomography (PET) Imaging

PET is a functional imaging technique that uses radiotracers to visualize and measure biochemical processes in the body.[4] In the context of neuroscience, [¹⁸F]altanserin PET allows for the in vivo quantification of 5-HT2A receptor availability.

Experimental Workflow for a Typical [¹⁸F]altanserin PET Study:

-

Radiosynthesis: [¹⁸F]altanserin is synthesized from its this compound precursor via nucleophilic substitution.[2][13]

-

Subject Preparation: The subject (human or animal) is positioned in the PET scanner.

-

Radiotracer Administration: A small, safe amount of [¹⁸F]altanserin is injected intravenously.

-

Image Acquisition: The PET scanner detects the gamma rays produced by the annihilation of positrons emitted from the ¹⁸F isotope. This data is reconstructed into a 3D image showing the distribution of the radiotracer in the brain over time.

-

Kinetic Modeling: Mathematical models are applied to the dynamic PET data to estimate parameters such as the binding potential (BP_ND), which is proportional to the density of available receptors. The cerebellum is often used as a reference region due to its low density of 5-HT2A receptors.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altanserin - Wikipedia [en.wikipedia.org]

- 4. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. msudenver.edu [msudenver.edu]

- 7. innoprot.com [innoprot.com]

- 8. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitro-altanserin: The Precursor to a Key 5-HT2A Receptor PET Ligand

This document provides a comprehensive technical overview of Nitro-altanserin, a critical chemical intermediate whose primary significance lies in its role as the direct precursor for the synthesis of [¹⁸F]altanserin. [¹⁸F]altanserin is a widely utilized radioligand for the in vivo imaging and quantification of the serotonin 2A (5-HT2A) receptor via Positron Emission Tomography (PET). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in neuroscience and radiopharmaceutical chemistry.

Introduction: The Strategic Importance of this compound

The serotonergic system, particularly the 5-HT2A receptor, is a key modulator of numerous functions within the central nervous system. Dysregulation of this receptor has been implicated in the pathophysiology of a wide range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, and Alzheimer's disease.[1][2] Consequently, the ability to non-invasively quantify 5-HT2A receptor density and distribution in the living human brain is an invaluable tool for both fundamental research and clinical drug development.

Altanserin is a potent and selective antagonist for the 5-HT2A receptor.[3] When labeled with the positron-emitting isotope fluorine-18, [¹⁸F]altanserin becomes the preferred radiotracer for PET imaging of these receptors.[4] The synthesis of this vital imaging agent is achieved through a nucleophilic aromatic substitution reaction, a process that critically hinges on the availability of a high-purity precursor: this compound.

This compound is structurally analogous to altanserin, with a key distinction: a nitro (-NO₂) group is present on the benzoyl moiety in place of the fluorine atom. This nitro group serves as an excellent leaving group, activated for displacement by [¹⁸F]fluoride, making this compound the indispensable starting material for radiosynthesis.[5][6] This guide delves into the discovery, chemical properties, and synthesis of this compound, providing the foundational knowledge required for its effective use in the production of [¹⁸F]altanserin.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its synthesis, purification, storage, and subsequent use in radiolabeling.

| Property | Data | Reference |

| Chemical Name | 3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | [7] |

| Molecular Formula | C₂₂H₂₂N₄O₄S | [8] |

| Molecular Weight | 438.5 g/mol | [8] |

| CAS Number | 139418-53-4 | [8] |

| Appearance | Expected to be a crystalline solid. | |

| Solubility | Expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [9] |

| Storage | Should be stored under an inert atmosphere (e.g., argon) in amber vials to protect from light and moisture. | [8] |

Structural Elucidation and Quality Control

The identity and purity of this compound are critical for ensuring high radiochemical yield and purity of the final [¹⁸F]altanserin product. The primary analytical techniques for characterization and quality control are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the molecular structure. The proton NMR would be expected to show characteristic signals for the aromatic protons on both the quinazolinone and nitrobenzoyl rings, as well as the aliphatic protons of the ethyl linker and piperidine ring.[10][11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 439.5.[10]

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the chemical purity of the this compound precursor. A typical system would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[9] Purity is assessed by UV detection, and a purity level of >98% is typically required for use in GMP-compliant radiosynthesis.

Synthesis of this compound

While many publications detail the synthesis from this compound, a citable, step-by-step protocol for its own preparation is not consolidated in a single source. However, based on established methodologies for the synthesis of the quinazolinone core and related analogs, a representative synthetic pathway can be constructed.[12][13][14] The synthesis is a multi-step process that involves the preparation of two key intermediates followed by their condensation.

Synthetic Workflow Diagram

Sources

- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. [18F]Altanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-nitrobenzyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NUCMEDCOR. This compound (50 mg) [nucmedcor.com]

- 9. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Altanserin - Wikipedia [en.wikipedia.org]

- 13. cscanada.net [cscanada.net]

- 14. apps.dtic.mil [apps.dtic.mil]

A Senior Application Scientist's In-Depth Technical Guide to Nitro-altanserin for Studying Serotonin 5-HT2A Receptor Density

This guide provides a comprehensive technical overview of nitro-altanserin and its pivotal role as a precursor for the radioligand [¹⁸F]altanserin, a critical tool for the in vivo quantification of serotonin 5-HT2A receptors using Positron Emission Tomography (PET). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and psychopharmacology research.

The Serotonin 5-HT2A Receptor: A Key Player in Neuromodulation

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary excitatory receptor in the serotonin system.[1] It is predominantly coupled to the Gq/G11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[1][2] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC).[1][2] This signaling cascade is fundamental to a vast array of physiological and cognitive processes.

Dysregulation of 5-HT2A receptor function has been implicated in a range of psychiatric conditions, including depression and schizophrenia.[1] Consequently, the ability to accurately quantify the density and distribution of these receptors in the living brain is of paramount importance for both fundamental neuroscience research and the development of novel therapeutics.

Visualizing the 5-HT2A Receptor Signaling Pathway

Caption: Canonical 5-HT2A receptor signaling cascade.

This compound: The Precursor to a Powerful Imaging Tool

This compound is the direct chemical precursor for the synthesis of [¹⁸F]altanserin, a widely used radioligand for PET imaging of 5-HT2A receptors.[3][4][5] The process involves a nucleophilic substitution reaction where the nitro group on this compound is replaced with the positron-emitting isotope fluorine-18 ([¹⁸F]F⁻).[6]

Why [¹⁸F]altanserin is a Preferred Radioligand

-

High Affinity and Selectivity: [¹⁸F]altanserin binds with high affinity (in the subnanomolar range) and selectivity to 5-HT2A receptors.[7][8] It has a significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, which is crucial for obtaining a clean signal specific to the target.[8][9]

-

Favorable Pharmacokinetics: [¹⁸F]altanserin readily crosses the blood-brain barrier and exhibits a distribution pattern consistent with the known density of 5-HT2A receptors in the brain.[5][6]

-

Reversible Binding: The binding of [¹⁸F]altanserin to the 5-HT2A receptor is reversible, which is a prerequisite for accurate quantitative modeling of receptor density.[5]

Quantitative Data Summary: Binding Characteristics

| Radioligand | Target Receptor | Kd (nM) | Bmax (fmol/mg protein) in Frontal Cortex | Reference(s) |

| [¹⁸F]altanserin | 5-HT2A | ~0.3 | 523 | [7] |

| [³H]MDL 100907 | 5-HT2A | ~0.3 | 527 | [7] |

Experimental Protocols: From Synthesis to Imaging

Radiosynthesis of [¹⁸F]altanserin from this compound

The synthesis of [¹⁸F]altanserin is a critical first step and is typically performed in an automated synthesis module.[4][5]

Step-by-Step Methodology:

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[5]

-

Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.[5] It is then eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 222) and potassium carbonate.

-

Azeotropic Drying: The mixture is dried by azeotropic distillation with acetonitrile to remove water, which would otherwise interfere with the nucleophilic substitution.

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride complex is reacted with the this compound precursor dissolved in a suitable organic solvent (e.g., DMSO or DMF) at an elevated temperature (e.g., 150°C).[3][4][5]

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹⁸F]altanserin from unreacted precursors and byproducts.[3][4][5]

-

Formulation: The purified [¹⁸F]altanserin is formulated in a physiologically compatible solution for injection.

Causality Behind Experimental Choices:

-

The use of a phase transfer catalyst is essential to enhance the nucleophilicity of the fluoride ion in the organic solvent.

-

High reaction temperatures are necessary to drive the aromatic nucleophilic substitution reaction.

-

HPLC purification is crucial to ensure high radiochemical purity, which is a regulatory requirement and essential for accurate and specific in vivo imaging.

Visualizing the [¹⁸F]altanserin Synthesis and PET Workflow

Caption: Workflow for [¹⁸F]altanserin PET studies.

In Vivo PET Imaging

Step-by-Step Methodology:

-

Subject Preparation: The subject is positioned in the PET scanner. A transmission scan is often performed for attenuation correction.

-

Radioligand Administration: [¹⁸F]altanserin is administered intravenously, typically as a bolus injection.[10]

-

Dynamic PET Acquisition: A dynamic PET scan is acquired over a period of time (e.g., 90-120 minutes) to capture the uptake and washout of the radioligand in the brain.[11]

-

Arterial Blood Sampling: To generate an arterial input function, serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.[5]

-

Image Reconstruction: The raw PET data is reconstructed into a series of 3D images representing the distribution of radioactivity in the brain over time.

Self-Validating System:

-

The use of a metabolite-corrected arterial input function is crucial for the absolute quantification of receptor density.[5] This involves analyzing plasma samples using HPLC to separate the parent [¹⁸F]altanserin from its radiolabeled metabolites.[12]

-

Pharmacological challenge studies can be performed to confirm the specificity of the signal. This involves a baseline scan followed by a second scan after the administration of a non-radiolabeled 5-HT2A receptor antagonist (e.g., ketanserin).[5] A significant reduction in the binding of [¹⁸F]altanserin in the second scan validates that the signal is specific to the 5-HT2A receptor.

In Vitro Autoradiography

In vitro autoradiography provides a high-resolution map of receptor distribution in post-mortem tissue sections and can be used to validate in vivo PET findings.[13][14]

Step-by-Step Methodology:

-

Tissue Preparation: Brain tissue is sectioned using a cryostat and mounted on microscope slides.

-

Incubation: The tissue sections are incubated with a solution containing [¹⁸F]altanserin.

-

Washing: The sections are washed to remove non-specifically bound radioligand.

-

Exposure: The slides are apposed to a phosphor imaging plate or autoradiographic film.

-

Image Analysis: The resulting image is digitized and analyzed to quantify the density of binding sites in different brain regions.

Data Analysis and Interpretation

The analysis of dynamic PET data with [¹⁸F]altanserin typically involves compartmental modeling to estimate the binding potential (BPND), which is a measure of the density of available receptors.[15] The two-tissue compartment (2-TC) model is often employed.

Key Outcome Measures:

-

VT (Total Volume of Distribution): Represents the ratio of the total concentration of the radioligand in a brain region to its concentration in plasma at equilibrium.

-

BPND (Binding Potential, Non-displaceable): Calculated as the ratio of specifically bound radioligand to the non-displaceable radioligand in the tissue at equilibrium. It is directly proportional to the product of the receptor density (Bmax) and the affinity of the radioligand (1/KD).

Reference Tissue Models: In some cases, a reference tissue model can be used, which avoids the need for arterial blood sampling.[5] This requires a brain region devoid of specific 5-HT2A receptor binding (e.g., the cerebellum in humans) to serve as an input function.[16][17] However, it's important to note that the suitability of the cerebellum as a reference region can vary across species.[12]

Conclusion

This compound is an indispensable precursor for the synthesis of [¹⁸F]altanserin, a powerful and well-validated tool for the in vivo quantification of 5-HT2A receptors. The methodologies outlined in this guide provide a robust framework for researchers to accurately study the role of the 5-HT2A receptor in health and disease. Adherence to these rigorous protocols is essential for ensuring the scientific integrity and reproducibility of findings in this critical area of neuroscience research.

References

-

Massarweh, G., Kovacevic, M., Rosa-Neto, P., Evans, A. C., Diksic, M., & Schirrmacher, R. (2009). Time-efficient and convenient synthesis of [18F]altanserin for human PET imaging by a new work-up procedure. Applied Radiation and Isotopes, 67(11), 2040-2043. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lanham, J. K., Bonniwell, E. M., ... & McCorvy, J. D. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

-

Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 2(1), 41-50. [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lanham, J. K., Bonniwell, E. M., ... & McCorvy, J. D. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

-

Massarweh, G., Kovacevic, M., Rosa-Neto, P., Evans, A. C., Diksic, M., & Schirrmacher, R. (2009). Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure. Applied Radiation and Isotopes, 67(11), 2040-2043. [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lanham, J. K., Bonniwell, E. M., ... & McCorvy, J. D. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

-

Verbruggen, A., Coenen, H. H., Deverre, J. R., Guilloteau, D., Gulyas, B., Halldin, C., ... & de Groot, T. J. (2008). Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling. Journal of Cerebral Blood Flow & Metabolism, 28(6), 1143-1153. [Link]

-

Lemaire, C., Cantineau, R., Guillaume, M., Plenevaux, A., & Christiaens, L. (1991). Fluorine-18-Altanserin: A Radioligand for the Study of Serotonin Receptors with PET: Radiolabeling and In Vivo Biologic Behavior in Rats. Journal of Nuclear Medicine, 32(12), 2266-2272. [Link]

-

Wikipedia. (n.d.). Altanserin. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Andersen, F., Baaré, W. F., Jernigan, T. L., Knudsen, G. M., & Gjedde, A. (2013). Direct comparison of [(18) F]MH.MZ and [(18) F] altanserin for 5-HT2A receptor imaging with PET. Synapse, 67(10), 695-704. [Link]

-

St-Gelais, F., Kersey, J., L'Italien, G., & Drevets, W. C. (2022). Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation. Frontiers in Psychiatry, 12, 802131. [Link]

-

Grokipedia. (2026, January 7). Altanserin. Grokipedia. [Link]

-

Paterson, L. M., Tyacke, R. J., Nutt, D. J., & Knudsen, G. M. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Medicinal Research Reviews, 30(5), 717-750. [Link]

-

van der Weerd, L., de Vos, F., Windhorst, A. D., & Lammertsma, A. A. (2005). Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse, 58(4), 249-257. [Link]

-

Ettrup, A., Akbari, A., Jørgensen, L. M., Lehel, S., Knudsen, G. M., & Gjedde, A. (2016). Cerebral 5-HT release correlates with [11C]Cimbi36 PET measures of 5-HT2A receptor occupancy in the pig brain. Journal of Cerebral Blood Flow & Metabolism, 36(11), 1952-1961. [Link]

-

Mintun, M. A., Malison, R. T., Tune, L. E., Gjedde, A., & DeKosky, S. T. (2004). PET Imaging of Serotonin Type 2A Receptors in Late-Life Neuropsychiatric Disorders. American Journal of Psychiatry, 161(9), 1618-1625. [Link]

-

Kroll, T., Elmenhorst, D., Matusch, A., & Bauer, A. (2013). Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models. Molecular Imaging and Biology, 15(4), 456-467. [Link]

-

Biver, F., Lotstra, F., Monclus, M., Wikler, D., Damhaut, P., Goldman, S., & Mendlewicz, J. (1997). In Vivo Binding of [18F]altanserin to Rat Brain 5HT2 Receptors: A Film and Electronic Autoradiographic Study. Neuroscience Letters, 233(2-3), 109-112. [Link]

-

Rabiner, E. A., Gunn, R. N., Wilkins, M. R., Sedman, E., Froude, F., Jones, T., & Grasby, P. M. (2002). A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables. NeuroImage, 15(2), 271-285. [Link]

-

Smith, G. S., Gjedde, A., Kupers, R., Wong, D. F., & Tune, L. (1998). PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin. Journal of Nuclear Medicine, 39(9), 1507-1514. [Link]

-

Soloff, P. H., Price, J. C., Meltzer, C. C., Fabio, A., Frank, G. K., & Kaye, W. H. (2007). Gender, personality, and serotonin-2A receptor binding in healthy subjects. Psychiatry Research: Neuroimaging, 155(2), 111-122. [Link]

-

Tan, Z., Musachio, J. L., Scheffel, U., & Hilton, J. (1999). Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent. Nuclear Medicine and Biology, 26(6), 601-608. [Link]

-

Biver, F., Lotstra, F., Monclus, M., Wikler, D., Damhaut, P., Goldman, S., & Mendlewicz, J. (1997). In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study. Neuroscience Letters, 233(2-3), 109-112. [Link]

-

Hall, H., Lundkvist, C., Halldin, C., Farde, L., Pike, V. W., McCarron, J. A., ... & Clissold, P. (2000). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain. Journal of Chemical Neuroanatomy, 18(1-2), 67-79. [Link]

-

Fjellaksel, R., Moldes-Anaya, A., Wuest, F., & Indrevoll, B. (2020). Evaluation by metabolic profiling and in vitro autoradiography of two promising GnRH-receptor ligands for brain SPECT imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 63(2), 72-84. [Link]

Sources

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. grokipedia.com [grokipedia.com]

- 10. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of [18F] altanserin bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct comparison of [(18) F]MH.MZ and [(18) F] altanserin for 5-HT2A receptor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]

- 16. Altanserin - Wikipedia [en.wikipedia.org]

- 17. psychiatryonline.org [psychiatryonline.org]

An In-Depth Technical Guide to the In Vitro Binding Characteristics of Altanserin and Its Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of a ligand's interaction with its target receptor is paramount. This guide provides a comprehensive technical overview of the in vitro binding characteristics of altanserin and its derivatives, focusing on the serotonin 2A (5-HT2A) receptor. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: Altanserin and the 5-HT2A Receptor

Altanserin is a potent and selective antagonist of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) extensively implicated in various physiological and pathological processes within the central nervous system.[1] Dysregulation of 5-HT2A receptor signaling is associated with conditions such as schizophrenia, depression, and anxiety, making it a critical target for therapeutic intervention.[2] Altanserin, a quinazoline derivative, serves as a valuable research tool and a scaffold for the development of novel therapeutic agents.[3] The in vitro characterization of altanserin and its derivatives is a crucial first step in understanding their pharmacological profile, including their affinity, selectivity, and mechanism of action.

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][2][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.[1][4]

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.

Methodologies for In Vitro Binding Characterization

A variety of in vitro assays can be employed to characterize the binding of altanserin derivatives to the 5-HT2A receptor. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or suitability for high-throughput screening.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and density of receptors in a given tissue or cell preparation.[2] These assays rely on the use of a radiolabeled ligand (e.g., [³H]ketanserin or [¹⁸F]altanserin) that binds to the target receptor.

Purpose: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Causality behind Experimental Choices:

-

Increasing concentrations of radioligand: This is essential to observe the saturation of binding sites, allowing for the determination of Bmax.

-

Parallel incubation with a high concentration of an unlabeled competitor: This is crucial to define non-specific binding, which is the portion of the radioligand that binds to components other than the target receptor. By subtracting non-specific binding from total binding, specific binding can be accurately determined.

Detailed Protocol: Saturation Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a known protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of the radioligand (e.g., [³H]ketanserin) to a set of wells to determine total binding.

-

To a parallel set of wells, add the same increasing concentrations of the radioligand along with a saturating concentration of a non-labeled antagonist (e.g., 10 µM unlabeled altanserin or ketanserin) to determine non-specific binding.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5][6]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

-

Purpose: To determine the affinity (Ki) of an unlabeled test compound (e.g., an altanserin derivative) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Causality behind Experimental Choices:

-

Fixed concentration of radioligand: A concentration near the Kd of the radioligand is typically used to ensure sufficient specific binding without being easily displaced by weak competitors.

-

Increasing concentrations of the unlabeled test compound: This allows for the generation of a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Data Analysis: The Cheng-Prusoff Equation

The experimentally determined IC50 value is dependent on the concentration of the radioligand used. To obtain a true measure of the affinity of the test compound, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation:[7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki: The inhibition constant of the test compound.

-

IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor.

This equation allows for the comparison of the affinities of different compounds, even if they were determined in experiments using different radioligand concentrations.[7]

Homogeneous Assay Formats

For high-throughput screening (HTS), homogeneous assays that do not require a separation step are highly advantageous.

Principle: SPA utilizes microscopic beads containing a scintillant.[9] The receptor of interest is immobilized on the surface of these beads. When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the scintillant, allowing the energy from the radioactive decay to stimulate light emission.[10][11] Unbound radioligand in the solution is too far away to cause scintillation, thus eliminating the need for a filtration step.[10]

Advantages:

-

Homogeneous "mix-and-measure" format.[10]

-

Amenable to automation and miniaturization.[12]

-

Reduced radioactive waste compared to filtration assays.

Principle: FP is based on the observation that when a small, fluorescently labeled ligand (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[13][14][15] However, when the tracer binds to a much larger molecule, such as a receptor, its rotation is slowed, and the emitted light remains more polarized.[13][14][15] The change in polarization is directly proportional to the fraction of bound tracer.[15]

Advantages:

Label-Free Technologies: Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[16] In a typical setup, the receptor is immobilized on the chip surface. When an analyte (e.g., an altanserin derivative) flows over the surface and binds to the receptor, the mass at the surface increases, causing a change in the refractive index that is detected in real-time.

Advantages:

-

Label-free, eliminating the need to modify the test compound.

-

Provides kinetic data, including association (kon) and dissociation (koff) rate constants, in addition to affinity (KD).

-

Can be used to study a wide range of molecular interactions.

Binding Profile of Altanserin and Structure-Activity Relationships of Derivatives

Altanserin exhibits high affinity for the 5-HT2A receptor, with reported Ki values in the sub-nanomolar range.[3] Its selectivity profile is crucial for its utility as a research tool.

Table 1: In Vitro Binding Profile of Altanserin

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2A | Reference |

| 5-HT2A | 0.13 - 0.3 | - | |

| 5-HT1A | 1400 | ~4600-10700-fold | |

| 5-HT2C | 6.0 | ~20-46-fold | |

| 5-HT6 | 1756 | ~5850-13500-fold | |

| 5-HT7 | 15 | ~50-115-fold | |

| Dopamine D2 | 62 | ~200-470-fold | [3] |

| α1-Adrenergic | 4.6 | ~15-35-fold | |

| Histamine H1 | 7.8 | ~26-60-fold |

Note: Selectivity is calculated as the ratio of Ki values (Ki(off-target) / Ki(5-HT2A)).

-

The Quinazolinone Moiety: This part of the molecule contributes to the binding affinity, but it can be structurally simplified while retaining affinity for the 5-HT2A receptor.[14]

-

The 4-Fluorobenzoylpiperidine Moiety: The intact benzoylpiperidine group is an important feature for high-affinity binding.[14] The carbonyl group, in particular, may play a key role in anchoring the ligand in the receptor's binding pocket.[12]

-

Substitutions on the Quinazoline Ring: Modifications at this position can significantly impact affinity and selectivity. For example, studies on other quinazoline derivatives have shown that different substitutions can yield compounds with high potency and selectivity for the 5-HT2A receptor.[7]

Conclusion

The in vitro characterization of altanserin and its derivatives is a multi-faceted process that requires a judicious selection of experimental techniques. Radioligand binding assays remain the cornerstone for accurate affinity determination, while homogeneous and label-free technologies offer significant advantages for high-throughput screening and kinetic analysis. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to generate robust and reliable data, facilitating the discovery and development of novel ligands targeting the 5-HT2A receptor for the potential treatment of various neuropsychiatric disorders.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.

-

Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved from [Link]

- Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2023). Acta Pharmaceutica Sinica B.

- Navratil, A. M., & Roy, S. (2012). Surface plasmon resonance applied to G protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 855, 159–177.

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

- Tovey, S. C., & Taylor, C. W. (2013). Analyses of Ligand Binding to IP 3 Receptors Using Fluorescence Polarization. Cold Spring Harbor protocols, 2013(10), 957–967.

-

nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

- Zhang, L., et al. (2007). A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR. Assay and drug development technologies, 5(3), 399–409.

- Salamon, Z., & Tollin, G. (2010). Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events. Current protein & peptide science, 11(4), 281–292.

- Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(5), 325–330.

- Tovey, S. C., & Taylor, C. W. (2013). Analysis of protein-ligand interactions by fluorescence polarization. The Journal of visualised experiments : JoVE, (78), e50624.

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

- González-Maeso, J., et al. (2007). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 45–73.

- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016). Purinergic Signalling.

- determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). Journal of pharmacological and toxicological methods.

-

Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Kopitz, C., et al. (2008).

- The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (2021).

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

- Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex. (2019). Neuropsychopharmacology.

- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). Journal of receptor and signal transduction research.

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Wikipedia. (2023). Scintillation proximity assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from [Link]

-

Grokipedia. (2026). Altanserin. Retrieved from [Link]

- A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. (2021). British journal of pharmacology.

- Tan, Z., et al. (1999). Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent. Nuclear medicine and biology, 26(7), 743–751.

- A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables. (2004). NeuroImage.

- A PET [18F]altanserin study of 5-HT2A receptor binding in the human brain and responses to painful heat stimul

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P

- Tan, Z., et al. (1999). Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent. Nuclear medicine and biology, 26(7), 743–751.

-

Wikipedia. (2024). Altanserin. Retrieved from [Link]

- Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. (2023). Journal of medicinal chemistry.

- Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models. (2013). Molecular imaging and biology.

- Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. (1995). Journal of medicinal chemistry.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & medicinal chemistry letters.

Sources

- 1. Altanserin - Wikipedia [en.wikipedia.org]

- 2. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced binding of [18F]altanserin to serotonin type 2A receptors in aging: persistence of effect after partial volume correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico identification of novel 5-HT2A antagonists supported with ligand- and target-based drug design methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Navigating the Handling of Nitro-altanserin Powder: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-altanserin, a pivotal precursor in the synthesis of the potent 5-HT2A receptor radioligand [18F]altanserin, demands meticulous handling and stringent safety protocols due to its inherent chemical properties and pharmacological potential.[1][2] This in-depth technical guide provides a comprehensive framework for the safe management of this compound powder in a research and drug development setting. It delineates the known characteristics of this compound, outlines robust handling and storage procedures, specifies requisite personal protective equipment (PPE), and details emergency response measures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Profile and Hazard Analysis

1.1. Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3-(2-(4-(4-nitrobenzoyl)-1-piperidinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-Quinazolinone | [4] |

| CAS Number | 139418-53-4 | [4] |

| Molecular Formula | C22H22N4O4S | [4] |

| Molecular Weight | 438.5 g/mol | [4] |

| Appearance | Solid powder | Inferred |

| Solubility | Soluble in DMSO and DMF | [1][2] |

1.2. Known and Inferred Hazards

-

Pharmacological Activity: As the direct precursor to Altanserin, a potent 5-HT2A receptor antagonist, accidental absorption of this compound could potentially lead to unforeseen serotonergic effects.[5][6] While its binding affinity is likely lower than the final product, it should be treated as a potent psychoactive compound.

-

Aromatic Nitro Compound Toxicity: Aromatic nitro compounds are a class of chemicals with known toxicological risks, including the potential for methemoglobinemia, which reduces the blood's oxygen-carrying capacity. Systemic effects can include headaches, dizziness, and cyanosis.

-

Irritant Properties: As with many chemical powders, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract.[4][7]

-

Reactivity: The synthesis of [18F]altanserin from this compound involves a nucleophilic substitution reaction at high temperatures, indicating the compound's reactivity under certain conditions.[1][2] It is also important to consider the general incompatibilities of aromatic nitro compounds, which include strong reducing and oxidizing agents.

Risk Mitigation and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential.

2.1. Designated Handling Areas

All work with this compound powder should be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signage.

2.2. Ventilation and Containment

-

Primary Containment: Weighing and handling of the powder should be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation.[8]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

2.3. Workflow for Safe Handling

The following diagram illustrates a recommended workflow for handling this compound powder, from retrieval to disposal.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the hazardous substance.[9]

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[9] |

| Body Protection | A disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[9] |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from airborne powder and potential splashes.[10] |

| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or glove box. | Prevents inhalation of the fine powder, which can cause respiratory irritation and potential systemic toxicity.[11] |

Experimental Protocols

4.1. Weighing and Aliquoting

-

Ensure the analytical balance is inside a certified chemical fume hood.

-

Don all required PPE as specified in Section 3.

-

Place a weigh boat on the balance and tare.

-

Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

-

Record the weight and securely close the primary container of this compound.

-

Proceed with the experimental procedure (e.g., dissolution) within the fume hood.

4.2. Dissolution

-

Based on experimental requirements, select an appropriate solvent (e.g., DMSO, DMF).[1][2]

-

Add the weighed this compound powder to a suitable glass vial.

-

Using a calibrated pipette, add the required volume of solvent to the vial.

-

Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Low temperatures slow down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon). | Protects the compound from oxidation and moisture. |

| Light | Protect from light by using an amber vial. | Prevents photodegradation. |

| Location | Store in a locked, designated, and well-ventilated area. | Restricts access to authorized personnel and ensures proper ventilation in case of a leak. |

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

6.1. Exposure Response

In all cases of exposure, inform your supervisor and consult the relevant safety data sheets for aromatic nitro compounds. Be prepared to inform medical personnel about the nature of the compound, specifically its relationship to a potent 5-HT2A receptor antagonist.

6.2. Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Secure: Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including a respirator.

-

Contain: Cover the spill with an absorbent material suitable for chemical spills.

-

Clean: Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12]

-

Containers: Waste should be collected in clearly labeled, sealed containers that are compatible with the chemical.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

-

Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[13]

Conclusion

The safe handling of this compound powder is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, research and development professionals can mitigate the risks associated with this potent pharmacological precursor. A proactive and informed approach to safety is paramount to protecting personnel and ensuring the integrity of scientific research.

References

-

Bussières, J. F., et al. (2018). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 24(1_suppl), 3-39. Available at: [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

-

ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Available at: [Link]

-

Hospital Pharmacy Europe. (2004). High-potency powders containment. Available at: [Link]

-

Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). eTool: Hospitals - Pharmacy. Available at: [Link]

-

Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

-

Monclus, M., et al. (1998). Automatic Synthesis of [18F]Altanserin, a Radiopharmaceutical for Positron Emission Tomographic Studies of the Serotonergic Type-2 Receptors. Clinical Positron Imaging, 1(2), 111-116. Available at: [Link]

-

Massarweh, G., et al. (2009). Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure. Applied Radiation and Isotopes, 67(11), 2040-2043. Available at: [Link]

-

Chemius. (n.d.). nitro razredčilo Safety Data Sheet. Available at: [Link]

-

Grokipedia. (2026). Altanserin. Available at: [Link]

-

Olin Winchester, LLC. (n.d.). SAFETY DATA SHEET. Available at: [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Available at: [Link]

-

NUCMEDCOR. (n.d.). This compound (5 mg). Available at: [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Available at: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Available at: [Link]

-

Juárez, J. F., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(4), 646-673. Available at: [Link]

-

Health Resources and Services Administration. (n.d.). What You Can Do. Poison Help. Available at: [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Available at: [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

Companhia Nitro Química Brasileira. (n.d.). material safety data sheet - msds. Available at: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

-

Lemaire, C., et al. (1991). Fluorine-18-Altanserin: A Radioligand for the Study of Serotonin Receptors with PET: Radiolabeling and In Vivo Biologic Behavior in Rats. Journal of Nuclear Medicine, 32(11), 2266-2272. Available at: [Link]

-

Sadzot, B., et al. (1995). Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling. Journal of Cerebral Blood Flow & Metabolism, 15(4), 623-631. Available at: [Link]

-

University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Available at: [Link]

-

Gulyás, B., et al. (2004). GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies. Journal of Labelled Compounds and Radiopharmaceuticals, 47(1), 1-13. Available at: [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

-

Agius, R. M. (1989). Occupational exposure limits for therapeutic substances. The Annals of Occupational Hygiene, 33(4), 555-562. Available at: [Link]

-

University of California, Santa Barbara Environmental Health & Safety. (n.d.). Controlled Substances Waste Management. Available at: [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (2007). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC Technical Report No. 101. Available at: [Link]

-

Naumann, B. D., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology, 118, 104791. Available at: [Link]

-

Monclus, M., et al. (1998). Automatic Synthesis of [(18)F]Altanserin, a Radiopharmaceutical for Positron Emission Tomographic Studies of the Serotonergic Type-2 Receptors. Clinical Positron Imaging. Available at: [Link]

-

Wikipedia. (n.d.). Altanserin. Available at: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Serotonin 5-HT3 Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

-

Meyer, T. A. (2015). Development of Serotonin Syndrome with 5HT-3 Receptor Antagonist. APSF Newsletter, 30(2), 35. Available at: [Link]

-

Tan, H., et al. (1999). Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent. Nuclear Medicine and Biology, 26(2), 163-171. Available at: [Link]

-

Enya, T., et al. (1998). Mutagenic activities and physicochemical properties of selected nitrobenzanthrones. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(2), 155-163. Available at: [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

-

Lemaire, C., et al. (1991). Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats. Journal of Nuclear Medicine. Available at: [Link]

-

Price, J. C., et al. (2001). Comparison of [(18)F]altanserin and [(18)F]deuteroaltanserin for PET imaging of serotonin(2A) receptors in baboon brain: pharmacological studies. Nuclear Medicine and Biology, 28(4), 395-402. Available at: [Link]

-

French, C. E., et al. (1997). Degradation of Nitrate Ester and Nitroaromatic Explosives by Enterobacter Cloacae PB2. Applied and Environmental Microbiology, 63(11), 4478-4484. Available at: [Link]

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NUCMEDCOR. This compound (5 mg) [nucmedcor.com]

- 5. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altanserin - Wikipedia [en.wikipedia.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 13. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]

A Technical Guide to Characterizing Novel Altanserin Analogs: Binding Affinity and Functional Antagonism at the 5-HT₂A Receptor

Introduction to 5-HT₂A Receptor Antagonism

The 5-HT₂A receptor, a member of the serotonin receptor family, is widely distributed throughout the central nervous system and is primarily coupled to the Gq/11 signaling pathway.[1][2][3] Agonist binding initiates a conformational change that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[1][2] This cascade culminates in a measurable increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[1][2][4]

Given its central role in modulating perception, mood, and cognition, dysregulation of the 5-HT₂A receptor is implicated in schizophrenia, depression, and anxiety.[1] Consequently, antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs.[1]

Altanserin is a potent and selective 5-HT₂A antagonist that, while not used clinically, serves as an invaluable research tool and benchmark compound.[5][6] Its high affinity (Ki ≈ 0.13 nM) and selectivity make it ideal for in vivo receptor mapping using Positron Emission Tomography (PET) when radiolabeled.[5][7] The development of novel altanserin analogs is driven by the pursuit of compounds with improved pharmacokinetic profiles, enhanced selectivity over other receptors (e.g., α₁-adrenergic, D₂ dopamine), or unique functional properties that could translate into safer and more effective therapeutics.

Foundational Principles of Receptor-Ligand Interaction

A thorough characterization of a novel analog requires quantifying two distinct but related properties: its affinity for the receptor and its functional effect on receptor signaling.

-

Binding Affinity (Ki): Affinity describes the tenacity with which a compound (ligand) binds to a receptor. It is an intrinsic property defined by the equilibrium dissociation constant (Kd) for agonists or the inhibition constant (Ki) for antagonists (inhibitors). A lower Ki value signifies a higher binding affinity. The Ki is a true constant for a given drug-receptor interaction and, unlike the IC₅₀ value, is independent of assay conditions like substrate concentration, allowing for direct comparison of compound potencies.[8][9]

-

Functional Antagonism (pA₂): A compound that binds to a receptor may not necessarily prevent its activation. A true competitive antagonist binds reversibly to the same site as the endogenous agonist (orthosteric site) and blocks its effect without initiating a signal itself. The potency of a competitive antagonist is best quantified by the pA₂ value, derived from a Schild analysis. The pA₂ represents the negative logarithm of the antagonist concentration required to necessitate a two-fold increase in the agonist concentration to produce the same response. A key feature of competitive antagonism is that it reduces agonist potency (rightward shift in the dose-response curve) without depressing the maximum achievable response.[10][11]

Experimental Workflow: A Step-by-Step Guide

The comprehensive characterization of a novel altanserin analog involves a multi-stage process, from preparing the biological materials to acquiring and analyzing binding and functional data.

Caption: Overall workflow for characterizing novel altanserin analogs.

Protocol: Preparation of 5-HT₂A Receptor-Enriched Membranes

This protocol describes the isolation of cell membranes from cultured cells overexpressing the human 5-HT₂A receptor, a necessary step for in vitro binding assays.[12][13] High-quality membrane preparations are essential for generating reproducible results.[14]

-

Rationale: Using membranes from a stable cell line (e.g., CHO-K1 or HEK293) provides a consistent and high-density source of the target receptor, minimizing variability between experiments.[15] Mechanical disruption and differential centrifugation are standard methods to isolate these membrane fragments.[12]

Materials:

-

Cell Scrapers

-

Dounce Homogenizer

-

High-speed Centrifuge

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, chilled)

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

Procedure:

-

Cell Harvest: Grow CHO-K1 cells stably transfected with the human 5-HT₂A receptor to ~90% confluency. Aspirate the media and wash the cell monolayer twice with ice-cold PBS.

-

Lysis: Scrape cells into ice-cold Homogenization Buffer containing a protease inhibitor cocktail. Expertise Note: Protease inhibitors are critical to prevent degradation of the receptor protein by endogenous enzymes released during lysis.

-

Homogenization: Transfer the cell suspension to a glass Dounce homogenizer. Perform 20-25 strokes on ice to ensure complete cell lysis.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.

-

Final Preparation: Discard the supernatant and resuspend the final pellet in an appropriate Assay Buffer.

-

Quantification: Determine the total protein concentration of the membrane preparation using a BCA assay. This is essential for ensuring the same amount of receptor is used in each assay well.[16]

-

Storage: Aliquot the membrane preparation and store at -80°C until use to prevent degradation from freeze-thaw cycles.[16]

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound (novel analog) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor.

-

Rationale: We use [³H]ketanserin, a well-characterized 5-HT₂A antagonist radioligand.[3][17] The assay is performed in 96-well filter plates, which allow for the separation of bound from unbound radioligand via rapid filtration.[18]

Materials:

-

Membrane preparation (from Protocol 3.1)

-

[³H]ketanserin (Radioligand)

-

Ketanserin or Altanserin (for non-specific binding)

-

Novel Altanserin Analogs (Test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

-

96-well filter plates (e.g., Millipore MAFB plates)

-

Vacuum Manifold

-

Microplate Scintillation Counter

Procedure:

-

Plate Preparation: To reduce non-specific binding of the radioligand to the filter, pre-soak the filter plate wells with 0.5% polyethyleneimine for 2 hours.[3][18]

-

Assay Setup: In each well of the 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL membrane preparation (e.g., 10-20 µg protein).[17]

-

Non-Specific Binding (NSB): 50 µL unlabeled ketanserin (at a final concentration of 1 µM), 50 µL [³H]ketanserin, and 50 µL membrane preparation. Trustworthiness Note: The NSB wells define the baseline signal from radioligand binding to non-receptor components. This control is essential for calculating specific binding.

-

Competition: 50 µL of novel altanserin analog (at 10-12 different concentrations), 50 µL [³H]ketanserin, and 50 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[17]

-

Termination: Terminate the assay by rapid filtration over the vacuum manifold. Wash each well 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of the novel analogs to function as antagonists by quantifying their ability to block agonist-induced calcium release in whole cells.

-

Rationale: Since the 5-HT₂A receptor is Gq-coupled, agonist stimulation leads to a robust and measurable increase in intracellular calcium.[4] This provides a direct functional readout of receptor activation and its inhibition.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the h5-HT₂A receptor

-

Black, clear-bottom 96-well cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Serotonin (5-HT) or another 5-HT₂A agonist

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescent plate reader with an integrated fluid-handling system (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed the cells into black, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the growth medium and load the cells with a Fluo-4 AM dye solution for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with Assay Buffer. Add various concentrations of the novel altanserin analogs to the wells and incubate for 15-30 minutes. Expertise Note: This pre-incubation step allows the antagonist to reach binding equilibrium at the receptor before agonist challenge.

-

Agonist Stimulation: Place the plate in the fluorescent reader. Record a stable baseline fluorescence for 10-20 seconds.

-

Measurement: Using the instrument's fluidics, inject a concentration of serotonin that elicits ~80% of its maximal response (EC₈₀). Immediately begin measuring the change in fluorescence intensity over time (typically 60-90 seconds).

-

Controls: Include wells with cells only (no antagonist, no agonist) and cells with agonist only (no antagonist) to define the baseline and maximum response, respectively.

Data Analysis and Interpretation

From Raw Counts to Affinity (Ki)

The raw CPM data from the radioligand binding assay is used to calculate the IC₅₀, which is then converted to the absolute inhibition constant, Ki.

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

-